molecular formula C15H16O B6370907 5-(2,3-Dimethylphenyl)-2-methylphenol CAS No. 1261916-82-8

5-(2,3-Dimethylphenyl)-2-methylphenol

Cat. No.: B6370907
CAS No.: 1261916-82-8
M. Wt: 212.29 g/mol
InChI Key: JYMFRVQPSSPYLR-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically notable for its two methyl groups attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-2-methylphenol can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation reaction, where an alkyl group is introduced to the aromatic ring. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-2-methylphenol has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenol: Similar in structure but lacks the additional methyl group on the phenyl ring.

    2,4-Dimethylphenol: Another isomer with different methyl group positions.

    2,5-Dimethylphenol: Differently substituted phenol with distinct chemical properties.

Uniqueness

5-(2,3-Dimethylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-5-4-6-14(12(10)3)13-8-7-11(2)15(16)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMFRVQPSSPYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683707
Record name 2',3',4-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-82-8
Record name 2',3',4-Trimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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